3-hydroxy-2-methyl-4(1H)-pyridinone
Overview
Description
3-Hydroxy-2-methyl-4(1H)-pyridinone is a heterocyclic organic compound with the molecular formula C6H7NO2 It is a derivative of pyridinone, characterized by a hydroxyl group at the third position and a methyl group at the second position on the pyridinone ring
Mechanism of Action
Target of Action
3-Hydroxy-2-methyl-4(1H)-pyridinone, also known as Maltol, is a natural compound It has been found to exhibit cytotoxic activity against certain cancer cells .
Mode of Action
It is known to interact with its targets, possibly leading to cytotoxic effects
Biochemical Pathways
It is known that certain lipidic metabolites are synthesized through discrete biochemical pathways involving the condensation of anthranilate with β-keto-fatty acids, which are the direct precursors of alkyl-quinolones (aqs) . AQs are hydrophobic molecules, some of which are exclusively packaged in the outer membrane vesicles (OMVs) of certain bacteria .
Result of Action
It has been found to exhibit cytotoxic activity against certain cancer cells , indicating that it may induce cell death or inhibit cell proliferation in these cells.
Action Environment
It is known that the compound is a natural product found in various sources , suggesting that it may be stable in a variety of environmental conditions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-hydroxy-2-methyl-4(1H)-pyridinone can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 3-acetyl-4-hydroxy-1-methylquinolin-2(1H)-one with hydroxylamine or hydroxylamine hydrochloride in ethylene glycol can yield the desired compound . Another method involves the transformation of maltol (3-hydroxy-2-methyl-4H-pyran-4-one) into the crystalline O-benzylated 2-methylpyridin-4(1H)-one through a two-step process involving alkylation and subsequent treatment with aqueous ammonia .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of catalysts and specific solvents to facilitate the reaction and improve efficiency. Detailed industrial methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
3-Hydroxy-2-methyl-4(1H)-pyridinone undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the functional groups present on the pyridinone ring.
Common Reagents and Conditions
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Reduction can be achieved using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions often involve nucleophilic or electrophilic reagents, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
3-Hydroxy-2-methyl-4(1H)-pyridinone has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Comparison with Similar Compounds
3-Hydroxy-2-methyl-4(1H)-pyridinone can be compared with other similar compounds, such as:
3-Hydroxy-2-methyl-4H-pyran-4-one (Maltol): Both compounds share a similar structure but differ in the position of the hydroxyl group and the presence of a pyridinone ring.
4-Hydroxy-2-quinolones: These compounds have a quinolone ring structure and exhibit different chemical properties and biological activities.
Properties
IUPAC Name |
3-hydroxy-2-methyl-1H-pyridin-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NO2/c1-4-6(9)5(8)2-3-7-4/h2-3,9H,1H3,(H,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UVOPIJQQMRLUAD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)C=CN1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20878905 | |
Record name | 4-Pyridinone,3-OH-2-Me | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20878905 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
125.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
17184-19-9 | |
Record name | 17184-19-9 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=286640 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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